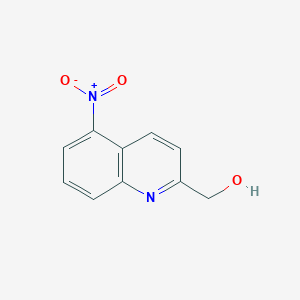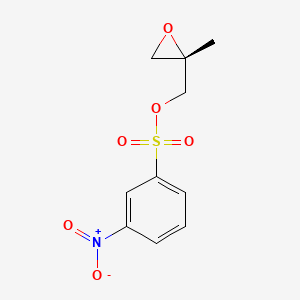
2-(Hydroxymethyl)-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Hydroxymethyl)-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-nitroquinoline typically involves the nitration of 2-quinolinemethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: 2-Quinolinecarboxylic acid, 5-nitro-
Reduction: 2-Quinolinemethanol, 5-amino-
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
2-(Hydroxymethyl)-5-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various pharmaceuticals .
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
類似化合物との比較
Similar Compounds
2-Quinolinemethanol: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitroquinoline:
2-Quinolinecarboxylic acid, 5-nitro-: An oxidized form of 2-(Hydroxymethyl)-5-nitroquinoline, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
611231-29-9 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
(5-nitroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-5,13H,6H2 |
InChIキー |
RPXHSIORXKDLOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)CO)C(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B8687009.png)





![1,2,3,4-Tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8687025.png)



